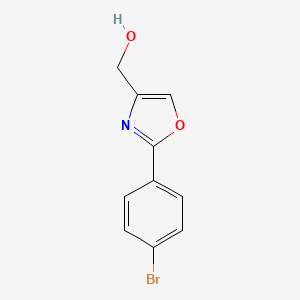
(2-(4-Bromophenyl)oxazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-(4-Bromophenyl)oxazol-4-yl)methanol” is a compound that belongs to the class of oxazoles, which are heterocyclic compounds containing a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . The compound has a molecular weight of 254.08 .
Molecular Structure Analysis
The molecular structure of “(2-(4-Bromophenyl)oxazol-4-yl)methanol” includes a five-membered aromatic ring of oxazole, which contains atoms of nitrogen and oxygen . The compound also contains a bromophenyl group attached to the oxazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-(4-Bromophenyl)oxazol-4-yl)methanol” are not fully detailed in the retrieved information. The compound has a molecular weight of 254.08 .Wissenschaftliche Forschungsanwendungen
Synthesis of 1,2-Oxazines and Related Compounds
The chemical compound “(2-(4-Bromophenyl)oxazol-4-yl)methanol” plays a significant role in the synthesis of 1,2-oxazines, 1,2-benzoxazines, and related compounds. These compounds are synthesized through the dehydration of dihydro-hydroxy-oxazines, which are obtained from the cyclization of acyl-nitrosopentenones by heating with urea in boiling methanol or ethanol. This process highlights the importance of oxazinium salts as electrophiles, showcasing the compound's utility in creating chiral synthons and facilitating various chemical reactions, including reductions and intermediate formations in specific reaction types (Sainsbury, 1991).
Methanol Production and Decomposition
A comprehensive review on hydrogen production from methanol thermochemical conversion elucidates the use of methanol as a high-purity hydrogen source. The document discusses the development of catalysts and reactor technologies for methanol steam reforming, partial oxidation, and autothermal reforming. Copper-based catalysts, known for their activity and selectivity towards CO2, and innovative reactor designs like Swiss-roll reactors, highlight methanol's role in advancing hydrogen production technologies (García et al., 2021).
Methanol as a Marker for Transformer Insulation Degradation
Research on using methanol as a chemical marker to assess the condition of solid insulation in power transformers provides insight into its application in energy systems. Methanol's detection in transformer oil, as a result of thermal ageing tests on oil-immersed insulating papers, offers a method for monitoring cellulosic insulation degradation. This application supports the utility of methanol in evaluating the health of power transformers, potentially leading to its routine use in maintenance practices (Jalbert et al., 2019).
Methanol in Fuel Cells and Engine Systems
The document reviews the state-of-the-art of methanol crossover in direct methanol fuel cells (DMFCs), addressing one of the major limitations to their efficiency. The study of methanol-impermeably polymer electrolytes and their impact on reducing methanol crossover provides insights into improving DMFCs' performance, offering a pathway towards their broader application as a clean energy source (Heinzel & Barragán, 1999).
Zukünftige Richtungen
Oxazole derivatives, including “(2-(4-Bromophenyl)oxazol-4-yl)methanol”, have been gaining attention in recent years due to their increasing relevance in the field of medicinal chemistry . They are being investigated for the development of novel compounds that show favorable biological activities . The future research in this field is likely to focus on the rational design of more biologically active and less toxic derivatives of oxazoles .
Eigenschaften
IUPAC Name |
[2-(4-bromophenyl)-1,3-oxazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNAHCKMFPVCPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292759 |
Source


|
| Record name | 2-(4-Bromophenyl)-4-oxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-Bromophenyl)oxazol-4-yl)methanol | |
CAS RN |
36841-48-2 |
Source


|
| Record name | 2-(4-Bromophenyl)-4-oxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36841-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-4-oxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

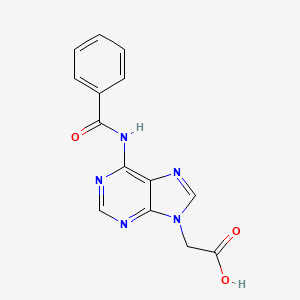

![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)
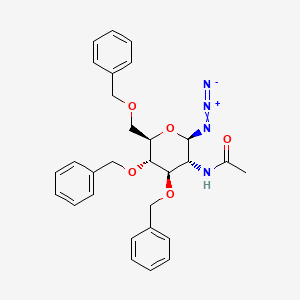

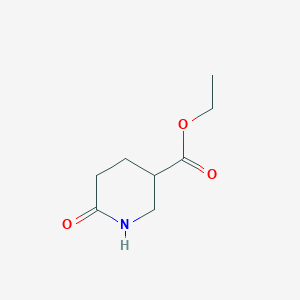



![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1339328.png)

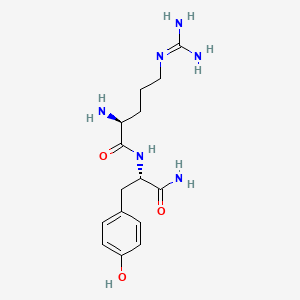
![Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1339332.png)
